molecular formula C23H20N2O3 B380855 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole CAS No. 315239-88-4

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole

Cat. No.: B380855
CAS No.: 315239-88-4
M. Wt: 372.4g/mol
InChI Key: CMNJWLYIFAUUJB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a novel synthetic indole derivative offered for research and development purposes. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its extensive biological potential. Indole-based compounds are frequently explored for a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects . The specific substitution pattern on this compound, featuring both 4-methoxyphenyl and 2-nitro-1-phenylethyl groups, presents a unique structural motif. This combination is designed to facilitate studies in drug discovery, particularly in the synthesis of more complex molecules and the investigation of structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for high-throughput screening against various biological targets. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-28-18-13-11-17(12-14-18)23-22(19-9-5-6-10-21(19)24-23)20(15-25(26)27)16-7-3-2-4-8-16/h2-14,20,24H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNJWLYIFAUUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Critical parameters for maximizing yield include:

  • Solvent : Ethanol or acetic acid, with the latter enhancing electrophilicity of the nitroalkene.

  • Temperature : Reflux (80–100°C) for 2–8 hours, monitored by TLC.

  • Catalyst : Acetic acid (10 μL per 2 mmol indole) accelerates the Michael addition.

Purification via column chromatography (ethyl acetate/hexane, 1:4) affords the product in 60–86% yield. For example, this compound (4ea) was isolated as a colorless solid (mp 139.9–142.1°C) with 86% yield. Nuclear magnetic resonance (NMR) data corroborate the structure: 1H^1H NMR (400 MHz, CDCl₃) signals at δ 8.08 (1H, br s, N–H), 7.45–7.25 (9H, m, aromatic), and 5.19 (1H, t, CH–NO₂).

Catalytic Asymmetric Friedel-Crafts Alkylation

Recent advances in asymmetric synthesis leverage chiral nickel catalysts to achieve enantioselective formation of 3-(2-nitro-1-phenylethyl)-1H-indoles. A Ni(II)/SpiroBox complex catalyzes the Friedel-Crafts alkylation of indoles with nitroalkenes, as demonstrated by Zhang et al.. While this method primarily targets 3-substituted indoles, modifying the nitroalkene substrate to include a 4-methoxyphenyl group could theoretically yield the desired compound.

Procedure and Performance

  • Catalyst Loading : 10 mol% Ni(ClO₄)₂·6H₂O and 12 mol% SpiroBox ligand.

  • Solvent : Chloroform at 0°C, achieving 83% enantiomeric excess (ee) for analogous substrates.

  • Scope : Limited to electron-deficient nitroalkenes, necessitating further optimization for 4-methoxyphenyl variants.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at 3433 cm⁻¹ (N–H stretch) and 1550 cm⁻¹ (NO₂ asymmetric stretch).

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M + H]⁺ at m/z 309.1619 (calculated 309.1604).

Crystallographic Analysis

Single-crystal X-ray diffraction of this compound reveals N–H···π interactions dominating the supramolecular architecture. The indole’s N–H group forms a hydrogen bond (2.89 Å) with the adjacent phenyl ring, stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Method Yield Regioselectivity Complexity
Electrophilic Alkylation60–86%High (C3)Moderate
Suzuki-Miyaura Coupling50–65%High (C2)High
Asymmetric Catalysis70–83% eeModerateHigh

Electrophilic alkylation remains the most practical approach for large-scale synthesis, whereas asymmetric methods offer enantioselectivity at the cost of substrate scope .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The methoxy group can be demethylated to a hydroxyl group using boron tribromide.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Boron tribromide, anhydrous conditions.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Reduction of Nitro Group: 2-(4-methoxyphenyl)-3-(2-amino-1-phenylethyl)-1H-indole.

    Demethylation of Methoxy Group: 2-(4-hydroxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole.

    Electrophilic Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of indole compounds similar to 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole have demonstrated significant growth inhibition in various cancer cell lines. A recent study indicated that modifications in the structure enhance the anticancer efficacy, suggesting that this compound could be further developed into a therapeutic agent against tumors .

Case Study Example:
A research article published in MDPI reported that certain indole derivatives exhibited potent antitumor activity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The study emphasized the importance of structural variations in optimizing biological activity.

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound. In preclinical models of neurodegenerative diseases such as Alzheimer's, treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups . This suggests potential applications in developing therapies for neurodegenerative disorders.

Case Study Example:
A study on the neuroprotective effects found that this compound could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of Alzheimer's disease.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with essential metabolic pathways.

Data Tables

Application Area Activity Reference
AnticancerGrowth inhibition in cancer cell lines
NeuroprotectionImproved cognitive function in Alzheimer's models
AntimicrobialInhibition of bacterial growth

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. The indole core can interact with various enzymes and receptors, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Varying Indole Substituents

a) Halogen-Substituted Derivatives
  • 2-Bromo-3-(2-nitro-1-phenylethyl)-1H-indole (II) : Replaces the 4-methoxyphenyl group with bromine at position 2. The electron-withdrawing bromine enhances electrophilicity but reduces solubility compared to the methoxy group .
b) Methoxy-Substituted Derivatives
  • 5-Methoxy-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole (III) : Features a methoxy group at position 5 and a phenyl group at position 2. The additional methoxy may enhance π-π stacking interactions in biological targets, though its pharmacological profile remains uncharacterized .
  • 3-(1-(4-Methoxyphenyl)-2-nitroethyl)-1-methyl-1H-indole (3c) : Incorporates a methyl group at position 1 and a 4-methoxyphenyl on the nitroethyl chain. The methyl group likely increases metabolic stability but reduces conformational flexibility .
c) Phenyl and Heteroaryl Variants
  • 2-(4-Fluorophenyl)-3-methyl-1H-indole: Substitutes the nitroethyl group with a methyl and replaces 4-methoxyphenyl with 4-fluorophenyl.
  • 2-(Thiophen-2-yl)-1H-indole derivatives (e.g., 4k, 5b–5e) : Thiophene rings at position 2 improve charge-transfer properties, as evidenced by anticancer activity against HCT-116 cells (IC50: 2.1–8.7 µM). These derivatives highlight the importance of heteroaryl groups in cytotoxic activity .

Pharmacological Profiles of Key Analogues

a) COX-2 Inhibition
  • 2-[4-(Aminosulfonyl)phenyl]-3-(4-methoxyphenyl)-1H-indole: Demonstrates exceptional COX-2 inhibition (IC50: 0.006 nM), attributed to the aminosulfonyl group’s hydrogen-bonding capacity. In contrast, the target compound lacks this substituent, suggesting lower COX-2 affinity unless the nitro group compensates via alternative interactions .
b) Anticancer Activity
  • Thiophen-2-yl indoles (e.g., 4k): Exhibit selective cytotoxicity against colorectal cancer cells (HCT-116 IC50: 2.1 µM) with a selectivity index (SI) >10 for normal cells. The nitroethylphenethyl group in the target compound may confer similar selectivity, though this requires experimental validation .

Physicochemical and Electronic Properties

Property Target Compound 5-Chloro Derivative (3g) Thiophen-2-yl (4k)
Melting Point (°C) 139.9–142.1 Not reported Not reported
LogP (Predicted) ~3.2 ~3.8 ~2.9
Electron Effects EWG (NO2, OMe) EWG (NO2, Cl) EWG (NO2), EDG (S)
Key Substituents 4-OMe, 2-nitroethyl 5-Cl, 2-nitroethyl 2-thiophene, bis-indole

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing the nitro group’s electron-withdrawing nature.

Biological Activity

2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole is a complex organic compound belonging to the indole class, known for its diverse biological activities. This compound features a unique structure with a methoxyphenyl group, a nitrophenylethyl group, and an indole core, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H20N2O3
  • Molecular Weight : 372.42 g/mol
  • CAS Number : 315239-88-4
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that indole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Studies have shown that compounds with an indole structure can modulate cellular pathways involved in cancer progression. The nitro group in this compound may undergo bioreduction, leading to reactive intermediates that can induce apoptosis in cancer cells.

Case Study : A study on similar indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential for this compound to exhibit similar effects .

Antimicrobial Properties

Indole derivatives have been explored for their antimicrobial activity against various pathogens. The presence of the nitro group may enhance the compound's ability to penetrate bacterial membranes.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Mycobacterium tuberculosis0.012 μM (for related indole derivatives)
Escherichia coliVaries (specific data not available)

Anti-inflammatory Effects

Indoles are known to inhibit key enzymes involved in inflammatory processes. The mechanism may involve the modulation of cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Research Findings : Inhibitory studies on related compounds have shown promising results in reducing inflammation markers in vitro .

The biological activity of this compound is largely attributed to its structural components:

  • Indole Core : Interacts with various enzymes and receptors, potentially modulating their activity.
  • Nitro Group : Can be reduced within biological systems to form reactive intermediates that disrupt cellular functions.
  • Methoxy Group : May enhance lipophilicity, aiding in cellular uptake.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

Compound Name Structure Features Biological Activity
2-Phenyl-1H-indoleLacks methoxy and nitrophenylethyl groupsLower complexity and activity
3-(2-Nitro-1-phenylethyl)-1H-indoleLacks methoxy groupReduced biological activity
2-(4-Hydroxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indoleHydroxyl instead of methoxy groupSimilar but distinct properties

Q & A

Q. Advanced Structure-Activity Relationship (SAR) Analysis

Position Substituent Effect on COX-2 IC₅₀ Reference
2-aryl4-MethoxyphenylIC₅₀ = 0.006 nM (optimal)
3-alkyl2-Nitroethyl↑ Metabolic stability
Indole N-HMethylation↓ Solubility, ↑ LogP

Q. Methodology :

  • Parallel synthesis : Generate derivatives via combinatorial chemistry .
  • Docking studies : Use AutoDock Vina to predict binding poses in COX-2’s hydrophobic pocket .

What computational strategies predict the compound’s pharmacokinetic properties and toxicity?

Q. Advanced Modeling Approaches

  • ADMET prediction : SwissADME estimates bioavailability (e.g., %F = 78) and blood-brain barrier penetration .
  • Toxicity profiling : ProTox-II identifies potential hepatotoxicity from nitro group reduction intermediates .
  • MD simulations : GROMACS models compound stability in COX-2’s active site over 100 ns trajectories .

How should researchers address discrepancies between in vitro potency and in vivo efficacy data?

Data Contradiction Analysis
Discrepancies often arise from:

  • Metabolic instability : Nitro groups may be reduced to amines in vivo, altering activity. Validate via LC-MS metabolite profiling .
  • Off-target effects : Screen against related enzymes (COX-1, LOX) to assess selectivity .
  • Formulation : Use nanoemulsions to improve bioavailability if solubility is limiting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole
Reactant of Route 2
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2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole

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